molecular formula C8H14N2O B1460955 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine CAS No. 941867-85-2

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B1460955
CAS No.: 941867-85-2
M. Wt: 154.21 g/mol
InChI Key: KPFDFEIXPQVFPU-UHFFFAOYSA-N
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Description

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Auxiliary-Directed C(sp(3))-H Bond Activation

The use of bidentate auxiliaries derived from isoxazole and oxazole carboxamide moieties in palladium-catalyzed C(sp(3))-H bond activation represents a notable application in synthetic chemistry. Specifically, the study by Pasunooti et al. (2015) showcases the efficiency of 5-methylisoxazole-3-carboxamide (MICA) in directing the activation of inert γ-C(sp(3))-H bonds for carbon-carbon bond formation, leading to the synthesis of various γ-substituted non-natural amino acids. This process highlights the potential of oxazolyl compounds in facilitating complex synthetic transformations, which could be applicable to the structural modification or synthesis of bioactive molecules (Pasunooti et al., 2015).

Synthesis of Functional Derivatives

Prokopenko et al. (2010) demonstrated the synthesis of novel methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These compounds were utilized for further transformations, such as the introduction of highly basic aliphatic amine residues, illustrating the versatility of oxazolyl compounds in the synthesis of complex organic structures with potential pharmaceutical applications (Prokopenko et al., 2010).

Nanoparticle Synthesis

Kampmann et al. (2016) explored the synthesis of core-crosslinked nanoparticles using bifunctional, amphiphilic poly(2-oxazoline) macromonomers in a microemulsion polymerization process. This approach highlights the role of oxazolyl compounds in the development of nanomaterials with potential applications in drug delivery and diagnostics, emphasizing the interdisciplinary impact of oxazolyl compounds in materials science and nanotechnology (Kampmann et al., 2016).

Antimycobacterial Activity

Research by Sriram et al. (2007) on the synthesis and evaluation of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed significant antimycobacterial activity, particularly against multidrug-resistant Mycobacterium tuberculosis. This study underscores the potential of oxazolyl derivatives in contributing to the development of new therapeutic agents for combating resistant bacterial infections (Sriram et al., 2007).

Properties

IUPAC Name

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)11-10-6/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDFEIXPQVFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941867-85-2
Record name 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

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